1H and 13C NMR Chemical Shifts for 2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile: A Comprehensive Technical Guide
1H and 13C NMR Chemical Shifts for 2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile (also referred to as 2-mercapto-6-(trifluoromethyl)nicotinonitrile) is a highly functionalized heterocyclic building block. It is prominently utilized in medicinal chemistry, most notably as a core intermediate in the synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management[1],[2].
This technical guide provides an in-depth analysis of the structural dynamics, tautomeric behavior, and precise Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By establishing a self-validating framework for spectral interpretation, researchers can accurately confirm the structural identity and purity of this critical intermediate.
Structural Dynamics & Tautomerism
A defining feature of 2-sulfanylpyridines is their prototropic tautomerism. In solution, the compound exists in an equilibrium between the thiol form (2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile) and the thione form (2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile).
The position of this equilibrium is heavily solvent-dependent[3]. In polar aprotic solvents commonly used for NMR (such as DMSO- d6 ), the highly polar thione tautomer predominates almost exclusively. This shift occurs because the high dielectric constant of DMSO stabilizes the charge-separated resonance structures of the thione form. Consequently, the NMR spectral data must be interpreted through the lens of the 1,2-dihydropyridine-2-thione scaffold rather than a true aromatic pyridine.
Figure 1: Synthetic workflow and tautomeric equilibrium of the target compound.
NMR Chemical Shifts Analysis
The following tables summarize the quantitative NMR data for the compound acquired in DMSO- d6 at 298 K.
1 H NMR Data
The 1 H NMR spectrum is characterized by an AB spin system in the aromatic region and a highly deshielded exchangeable proton.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| N-H | 13.80 – 14.20 | Broad Singlet (br s) | N/A | 1H | Highly deshielded proton attached to the ring nitrogen in the thione tautomer. Exchanges with D 2 O. |
| C4-H | 8.25 – 8.35 | Doublet (d) | 3JH4,H5≈7.8 | 1H | Deshielded by the magnetic anisotropy and electron-withdrawing alpha-effect of the adjacent -C ≡ N group. |
| C5-H | 7.60 – 7.70 | Doublet (d) | 3JH4,H5≈7.8 | 1H | Ortho coupling to C4-H. Slightly shielded relative to C4 due to resonance donation from the thione nitrogen. |
Self-Validation Check: To definitively prove the thione state over the thiol state, a 1 H- 15 N HSQC experiment should be performed. A strong cross-peak correlating the ~14.0 ppm proton to a nitrogen resonance confirms the N-H bond.
13 C NMR Data
The 13 C NMR spectrum reveals the profound electronic impact of the trifluoromethyl and cyano substituents.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment Causality |
| C2 (C=S) | 178.0 – 180.0 | Singlet (s) | N/A | Characteristic downfield shift of a thioamide/pyridinethione carbonyl-equivalent carbon. |
| C3 (C-CN) | 107.5 – 109.0 | Singlet (s) | N/A | Shielded by the strong alpha-effect of the nitrile group and beta-resonance from the N-H lone pair. |
| C4 (CH) | 142.5 – 144.5 | Singlet (s) | N/A | Deshielded aromatic carbon adjacent to the electron-withdrawing nitrile. |
| C5 (CH) | 114.0 – 116.0 | Quartet (q) | 3JCF≈2−3 | Aromatic carbon; exhibits long-range (3-bond) coupling to the fluorine atoms. |
| C6 (C-CF 3 ) | 141.0 – 143.0 | Quartet (q) | 2JCF≈34.0 | Direct attachment to the CF 3 group causes distinct 2-bond J -coupling splitting. |
| -C ≡ N | 114.5 – 116.0 | Singlet (s) | N/A | Standard nitrile carbon region. |
| -CF 3 | 120.0 – 122.5 | Quartet (q) | 1JCF≈274.0 | Massive one-bond carbon-fluorine coupling, diagnostic of the trifluoromethyl group. |
19 F NMR Data
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality |
| -CF 3 | -68.0 to -69.5 | Singlet (s) | 3F | Typical region for an aromatic trifluoromethyl group. Lack of adjacent protons results in a sharp singlet. |
Experimental Protocols
To ensure reproducibility and spectral fidelity, the following self-validating protocols detail both the synthesis of the compound via the Guareschi-Thorpe reaction[3] and the standardized preparation of the NMR sample.
Synthesis via Guareschi-Thorpe Condensation
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of cyanothioacetamide in 25 mL of absolute ethanol.
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Electrophile Addition: Slowly add 10.0 mmol of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (or an equivalent masked 1,3-dicarbonyl) to the stirring solution.
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Catalysis: Add 1.0 mmol (0.1 equivalents) of piperidine dropwise. The solution will typically deepen in color (yellow to orange) as the intermediate enolate forms[3].
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Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours. Monitor the disappearance of starting materials via TLC (Hexanes:Ethyl Acetate 3:1).
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Isolation: Cool the mixture to 0 °C in an ice bath. Slowly acidify the mixture using 1M aqueous HCl until the pH reaches ~3. The product will precipitate as a yellow/orange solid.
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Purification: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from an ethanol/water mixture to yield the pure 2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.
Standardized NMR Sample Preparation
Causality Note: Proper solvent selection is critical. Using CDCl 3 often results in poor solubility and complex spectra due to a mixed thiol/thione tautomeric state. DMSO- d6 forces the compound into the thione state, yielding clean, interpretable spectra.
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Weighing: Accurately weigh 15–20 mg of the purified, fully dried compound into a clean glass vial.
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Dissolution: Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).
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Homogenization: Sonicate the vial for 30 seconds to ensure complete dissolution. The solution should be perfectly clear.
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Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.
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Acquisition Parameters:
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1 H NMR: 400 or 600 MHz, 16 scans, relaxation delay (D1) = 1.5 s.
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13 C NMR: 100 or 150 MHz, 1024 scans, relaxation delay (D1) = 2.0 s.
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19 F NMR: 376 or 564 MHz, 64 scans, relaxation delay (D1) = 1.0 s.
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References
- KR102334947B1. Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition for treating or preventing pain containing the same as an active ingredient. Google Patents.
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Dai, Y., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylamino-phenyl) propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry, 93, 101-108. URL:[Link]
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Buryi, D. S., Aksenov, N. A., & Dotsenko, V. V. (2018). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Fluorine Notes, 4(119). URL:[Link]
Sources
- 1. KR102334947B1 - Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition for treating or preventing pain containing the same as an active ingredient - Google Patents [patents.google.com]
- 2. Выпуск № 4(119), июль - август 2018 — "Синтез и строение 4,6-бис(дифторметил)-2-тиоксо-1,2-дигидропиридин-3-карбонитрила" [ru.notes.fluorine1.ru]
- 3. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [notes.fluorine1.ru]
